AMPA Receptor Modulator-1
CAS No.:
Cat. No.: VC16676976
Molecular Formula: C16H11ClF3NO2
Molecular Weight: 341.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H11ClF3NO2 |
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Molecular Weight | 341.71 g/mol |
IUPAC Name | 5-[2-chloro-6-(trifluoromethoxy)phenyl]-7-methyl-1,3-dihydroindol-2-one |
Standard InChI | InChI=1S/C16H11ClF3NO2/c1-8-5-9(6-10-7-13(22)21-15(8)10)14-11(17)3-2-4-12(14)23-16(18,19)20/h2-6H,7H2,1H3,(H,21,22) |
Standard InChI Key | AYAICAKEBFTALD-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC2=C1NC(=O)C2)C3=C(C=CC=C3Cl)OC(F)(F)F |
Introduction
Chemical Classification and Synthesis
AMPA Receptor Modulator-1 belongs to the ampakine class, characterized by pyrimidine-derived scaffolds that interact with AMPA receptor allosteric sites. Unlike competitive antagonists, these modulators augment receptor function by stabilizing glutamate-bound conformations. The synthesis involves a multi-step nucleophilic substitution pathway:
Table 1: Key Synthesis Steps and Yields
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Nucleophilic aromatic substitution | 4-Chloropyrimidine, Hydroquinone | 65 |
2 | Deprotection | HCl/EtOH, reflux | 82 |
3 | Final purification | Column chromatography | 78 |
Optimization of the 4-chloropyrimidine coupling reaction achieved 65% yield through temperature-controlled catalysis, while final purification via silica gel chromatography enhanced purity to >98%. Challenges in microsomal stability were addressed by introducing trifluoromethyl groups at position 5, reducing hepatic clearance by 40% compared to earlier analogs .
Molecular Structure and Binding Dynamics
The compound’s three-dimensional configuration features a pyrimidine core with electron-withdrawing substituents that enhance dipole interactions with the receptor’s ligand-binding domain (LBD). X-ray crystallography data reveal:
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Hydrophobic pocket engagement: A cyclohexyl moiety inserts into the GluA2 LBD cleft, increasing binding affinity (Kd = 12 nM)
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Halogen bonding: The 4-fluorophenyl group forms a 2.9 Å interaction with Ser-654, stabilizing the active conformation
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Solubility optimization: A tertiary amine side chain improves aqueous solubility to 1.8 mg/mL at physiological pH
Table 2: Structural Comparison with Reference Ampakines
Parameter | AMPA Modulator-1 | CX614 | LCX001 |
---|---|---|---|
Molecular Weight | 438.5 g/mol | 389.4 g/mol | 467.6 g/mol |
logP | 2.1 | 3.8 | 1.9 |
GluA2 EC50 | 1.2 μM | 0.8 μM | 4.7 μM |
Half-life (rat) | 3.7 h | 1.5 h | 5.2 h |
This balanced lipophilicity profile enables efficient blood-brain barrier penetration (brain/plasma ratio = 0.89) .
Mechanism of Action: Allosteric Modulation and Receptor Trafficking
AMPA Receptor Modulator-1 exerts dual effects on AMPA receptor kinetics:
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Allosteric potentiation: Increases glutamate binding affinity by 1.8-fold (Kd shift from 158 nM to 87 nM)
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Surface receptor stabilization: Enhances GluA2(R) subunit trafficking to neuronal membranes by 37% within 10 minutes of exposure
Figure 1 illustrates the compound’s impact on SEP-GluA2 fluorescence in medullary neurons, with a 210% increase in surface receptor density compared to vehicle controls (p < 0.001) . This rapid exocytosis correlates with improved respiratory rhythmogenesis in opioid-depressed models.
Calcium imaging studies reveal a 62% reduction in fentanyl-induced intracellular Ca2+ overload following modulator administration (p < 0.01) . This regulatory effect on calcium homeostasis likely contributes to its respiratory protective properties without inducing neuroexcitotoxicity.
Pharmacological Efficacy in Preclinical Models
In vivo evaluations demonstrate dose-dependent reversal of respiratory depression across multiple drug classes:
Table 3: Respiratory Parameters in Fentanyl-Treated Rats
Dose (mg/kg) | Minute Ventilation (% Baseline) | Apnea Frequency (events/min) |
---|---|---|
0 (Control) | 100 ± 4.2 | 0.3 ± 0.1 |
5 | 84 ± 3.1 | 2.8 ± 0.7 |
5 + Modulator | 118 ± 5.6* | 0.9 ± 0.3* |
*Significant vs. fentanyl alone (p < 0.05)
Notably, analgesic efficacy remains intact, with hot-plate latency increasing by 4.2 seconds at 10 mg/kg versus 1.3 seconds for CX614 (p < 0.01) . This dissociation between respiratory and analgesic effects represents a therapeutic breakthrough.
Comparative Analysis with Classical Ampakines
While CX614 demonstrates greater potentiation of glutamate currents (215% vs. 148% at 10 μM), AMPA Modulator-1 exhibits superior safety margins:
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Seizure threshold: No observed convulsions at 60 mg/kg vs. CX614’s 15 mg/kg limit
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Receptor desensitization: 22% slower decay kinetics compared to CX614’s 58% (τ = 12 ms vs. 7 ms)
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Therapeutic index (LD50/ED50): 14.3 vs. 3.1 for respiratory protection
Clinical Implications and Future Directions
Phase I trials should prioritize:
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Pharmacokinetic profiling in CYP2D6 poor metabolizers
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Long-term safety monitoring of GluA2 internalization rates
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Combination studies with μ-opioid agonists for postoperative care
Ongoing structure-activity relationship (SAR) efforts focus on replacing the labile ester group with bioisosteres to enhance metabolic stability. Early analogs show 3-fold increased half-life in human hepatocytes without compromising receptor affinity .
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